5-Aminoindole

概要

説明

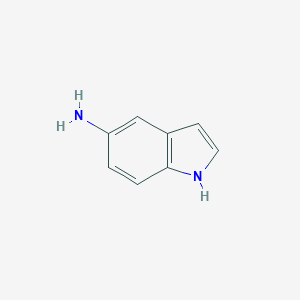

5-Aminoindole is an organic compound with the chemical formula C8H8N2 It is a derivative of indole, featuring an amino group at the 5-position

Synthetic Routes and Reaction Conditions:

Electropolymerization Method: One common method for synthesizing this compound involves the electropolymerization of indole derivatives on conductive electrode surfaces.

Self-Templated Method: Another approach involves a self-templated method where the this compound monomer with amphiphilic structures forms micelles by self-assembly in an aqueous solution.

Industrial Production Methods:

Template-Free Synthesis: A scalable and controllable synthesis method for poly-5-aminoindole nanoparticles has been developed.

Types of Reactions:

Reduction: Reduction reactions can also be performed on this compound, typically using reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions, where the amino group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Ammonium persulfate is commonly used for oxidation reactions involving this compound.

Reducing Agents: Sodium borohydride is a typical reducing agent used in reactions with this compound.

Solvents: Common solvents include water, acetonitrile, and sulfuric acid as a buffer.

Major Products:

Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

Reduction Products: Reduction reactions typically yield reduced forms of this compound, such as 5-aminoindoline.

科学的研究の応用

Pharmaceutical Applications

5-Aminoindole as a Drug Candidate

This compound has been investigated for its potential as a drug candidate due to its ability to modulate histamine receptors, particularly H3 receptors. This modulation can influence neurotransmitter levels and may be beneficial in treating conditions such as obesity, cardiovascular diseases, neurological disorders, and cognitive impairments . The compound has shown promise in various studies:

- Obesity and Cognitive Disorders : Research indicates that this compound derivatives can be effective in treating obesity and cognitive disorders like ADHD and Alzheimer's disease by modulating neurotransmitter secretion .

- Insect Growth Regulation : A recent study demonstrated that this compound significantly inhibited the growth of Hyphantria cunea larvae by affecting trehalose metabolism and chitin biosynthesis, suggesting its potential use as a pest control agent .

Material Science Applications

Poly(this compound) Nanoparticles

The synthesis of poly(this compound) nanoparticles (PIn-5-NH2) has opened new avenues in material science. These nanoparticles exhibit excellent conductivity and can be utilized in various applications:

- Electrochemical Biosensors : PIn-5-NH2 nanoparticles have been successfully integrated into multiplexed electrochemical biosensors. These sensors can detect multiple cancer markers with high sensitivity and selectivity, showcasing their potential in medical diagnostics .

- Composite Materials : Graphene-poly(this compound) composites have been developed as catalyst supports for methanol electrooxidation. These composites provide a uniform distribution of platinum nanoparticles, enhancing the performance of fuel cells .

Biotechnological Applications

Hydrophobic Charge Induction Chromatography (HCIC)

- High Adsorption Capacity : AI-Sepharose exhibits significant adsorption capabilities for proteins like lysozyme and bovine serum albumin, making it valuable for protein purification processes .

- Influence of Ionic Conditions : The adsorption kinetics are influenced by salt concentration and type, which is critical for optimizing protein purification protocols .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Electrochemical Biosensors

A study demonstrated the application of PIn-5-NH2 nanoparticles in developing an electrochemical immunosensor capable of detecting multiple cancer biomarkers simultaneously. The sensor exhibited ultra-high sensitivity due to the unique properties of the nanoparticles, including their large surface area and functional groups that facilitate antibody binding .

Case Study 2: Pest Control

Research focused on the impact of this compound on Hyphantria cunea larvae revealed its effectiveness as an insect growth regulator. The compound inhibited trehalose-6-phosphate synthase activity, leading to reduced chitin biosynthesis and growth arrest in larvae. This highlights its potential application in agricultural pest management strategies .

作用機序

The mechanism of action of 5-Aminoindole involves its interaction with specific molecular targets and pathways:

類似化合物との比較

5-Aminoindole can be compared with other indole derivatives:

Similar Compounds: Indole, 5-fluoroindole, and 5-bromoindole are some of the similar compounds.

生物活性

5-Aminoindole is an indole derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and implications in medicinal chemistry, supported by relevant case studies and research findings.

This compound (C₈H₈N₂) is characterized by the following properties:

- Molecular Weight : 132.16 g/mol

- Melting Point : 130-134 °C

- Boiling Point : 190 °C (at 6 mmHg)

- Appearance : Off-white to grey-brown crystalline powder

Synthesis Methods

Recent studies have highlighted efficient methods for synthesizing this compound derivatives. For instance, a transition-metal-free method has been developed for the chemoselective addition of this compound to alkynes, producing various enamines while preserving the amino group . This method not only enhances synthetic accessibility but also facilitates further structural modifications for biological assessments.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. For example, when modified with gold nanoparticles, they exhibited excellent antibacterial activities against various pathogens . This suggests potential applications in treating infections.

Antioxidant Properties

Research indicates that the aminoindole structure possesses intrinsic antioxidant potential. Studies have shown that compounds related to this compound can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Gastrointestinal Motility

One notable biological activity of this compound derivatives is their influence on gastrointestinal motility. A study identified a gut bacterial metabolite derived from dietary sources of tryptophan, which includes this compound, as a potent stimulant of intestinal motility through modulation of L-type voltage-gated calcium channels (LTCCs) . This finding opens avenues for developing treatments for gastrointestinal disorders such as constipation.

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound derivatives showed superior activity against bacterial strains compared to traditional antibiotics. The incorporation of indole structures into nanoparticle formulations enhanced their efficacy significantly .

- Gastrointestinal Applications : In animal models, administration of 5-hydroxyindole (a metabolite of this compound) resulted in improved gut transit times without significantly altering the gut microbiota composition. This positions it as a safer alternative to conventional laxatives .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

特性

IUPAC Name |

1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBIFHNDZBSCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063734 | |

| Record name | 5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-03-0 | |

| Record name | 5-Aminoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5192-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q732PG0Y16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Aminoindole?

A1: The molecular formula of this compound is C8H8N2, and its molecular weight is 132.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. These include Fourier transform infrared (FTIR) and Raman spectroscopy [], 1H-15N heteronuclear shift correlation (GHNMQC) [], and magnetic circular dichroism (MCD) spectroscopy. []

Q3: Are there specific applications leveraging this compound's polymerization properties?

A3: Yes, poly(this compound) has shown promise in various applications, including:

- Printable electrochemical immunosensors: When synthesized as nanoparticles, poly(this compound) offers excellent conductivity, a large surface area, and abundant -NH2 groups for antibody binding, enabling the development of highly sensitive biosensors. []

- Corrosion inhibition: Poly(this compound) coatings on stainless steel demonstrate effective corrosion inhibition in acidic media. []

- Electrocatalysis:

- Poly(this compound) can be incorporated into nanocomposites with graphene-like materials to develop bifunctional electrocatalysts for oxygen reduction and hydrogen evolution reactions. []

- It also serves as a catalyst support for methanol electrooxidation in alkaline media when combined with graphene. []

Q4: How does the presence of this compound affect the properties of polybenzoxazines?

A4: Adding this compound to aldehyde-functional benzoxazine (PHB-a) systems can significantly enhance their processability and mechanical properties. This is achieved through a low-temperature ring-opening polymerization facilitated by this compound and specific reactions between its indole groups and the aldehyde groups of PHB-a. []

Q5: Can this compound be used in organic synthesis?

A5: Yes, this compound serves as a building block for various heterocyclic compounds. For instance, it participates in:

- Catalyst-free synthesis of quinopyrroloquinoline derivatives: Reacting this compound with aromatic aldehydes and 4-hydroxyquinolin-2(1H)-one in ethanol yields these valuable heterocycles. []

- One-pot synthesis of pyrroloquinoline derivatives: Combining this compound with benzaldehydes and phenylacetylenes in the presence of a lanthanum catalyst leads to the formation of pyrrolo[3,2-f] and pyrrolo[2,3-h]quinolines. Interestingly, the reaction pathway leading to pyrrolo[2,3-h]quinolines is considered unexpected and attributed to the indole moiety of this compound. []

Q6: How does the position of the amino group in aminoindoles affect their activity?

A6: The position of the amino group significantly influences the reactivity and biological activity of aminoindoles. Research shows that this compound exhibits different reactivity compared to its isomers like 6-aminoindole in reactions with electrophiles, impacting the synthesis of specific pyrroloindole derivatives. [] Furthermore, the electrochemical behavior of 5-substituted indoles, including this compound, differs from that of indoles with substituents in other positions. []

Q7: Are there challenges in utilizing this compound due to stability concerns?

A7: Yes, this compound, particularly when unsubstituted at the 2- and 3-positions, is known to be air and light sensitive. [] This sensitivity can lead to the formation of fluorescent degradation products upon exposure to air and solvents like acetone. []

Q8: How can the stability issues of this compound be addressed?

A8: One approach to enhance this compound's stability involves converting it to less sensitive derivatives. Condensation reactions with acetone or mesityl oxide yield stable quinoline derivatives, offering a way to store and utilize the compound's reactivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。